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Introduction

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid.[1][2] As a
member of the complex family of monoterpene indole alkaloids found within the plant genus
Kopsia, it represents a unique chemical scaffold of interest to natural product chemists and
pharmacologists. This document provides a comprehensive overview of its natural source,
physicochemical properties, and the methodologies for its isolation and characterization, based
on available scientific literature.

Natural Source

11,12-De(methylenedioxy)danuphylline is isolated from Kopsia officinalis, a plant belonging
to the Apocynaceae family.[1][3] This species is widely distributed in Southeast Asia and China
and is recognized in traditional medicine, particularly in Chinese folk medicine for treating
conditions like rheumatoid arthritis and pharynagitis.[1] The compound has been specifically
identified in the leaves and stems of the plant.[1][3] The genus Kopsia is a well-documented
source of structurally diverse and biologically active monoterpene indole alkaloids.[1][4]

Quantitative Data
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The following tables summarize the known quantitative data for 11,12-
De(methylenedioxy)danuphylline.

Table 1: Physicochemical and Spectroscopic Properties

Property Value/Description Reference
11,12-

Compound Name De(methylenedioxy)danuphylli [1]
ne

Compound Type Indole Alkaloid [1][3]

CAS Number 888482-17-5 N/A

Molecular Formula C23H26N206 N/A

Molecular Weight 426.5 g/mol N/A
Reported as an amorphous )

Appearance [2] (Implied)
powder

) Structure elucidated by MS,
Spectroscopic Data [2]
1H-NMR, 3C-NMR, 2D-NMR

Note: Specific chemical shifts (d) and coupling constants (J) from NMR analysis, as well as
precise mass spectrometry fragments, are contained within the primary literature and are not
available in publicly accessible abstracts.

Experimental Protocols

While the full, detailed experimental protocol from the primary literature describing the isolation
of 11,12-De(methylenedioxy)danuphylline is not publicly available, a generalized workflow
can be constructed based on standard methodologies for isolating indole alkaloids from Kopsia
species.

Extraction

A typical extraction process for alkaloids from the dried and powdered plant material of Kopsia
officinalis (e.g., leaves and stems) involves the following steps:
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e Maceration: The plant material is macerated at room temperature with a polar solvent,
typically methanol (MeOH) or ethanol (EtOH), for an extended period (e.g., 3 x 24 hours).

o Concentration: The resulting crude extract is filtered, and the solvent is removed under
reduced pressure using a rotary evaporator to yield a concentrated syrup.

o Acid-Base Partitioning: The crude extract is then suspended in an acidic aqueous solution
(e.g., 5% HCI) and partitioned against a non-polar solvent like ethyl acetate (EtOAc) to
remove neutral and weakly basic compounds. The acidic aqueous layer, containing the
protonated alkaloids, is collected.

» Basification and Re-extraction: The pH of the aqueous layer is adjusted to be alkaline (pH 9-
10) using a base such as ammonia (NHs-H20). This deprotonates the alkaloids, which are
then extracted back into an organic solvent (e.g., dichloromethane or chloroform). This
process separates the alkaloids from highly polar, water-soluble components.

e Final Concentration: The organic solvent containing the total alkaloid fraction is dried (e.g.,
over anhydrous Na2S0a4) and concentrated in vacuo to yield the crude alkaloid extract.

Isolation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate
individual compounds like 11,12-De(methylenedioxy)danuphylline. This is achieved through
various chromatographic techniques:

 Silica Gel Column Chromatography: The crude extract is first subjected to column
chromatography on silica gel, using a gradient elution system of increasing polarity (e.g., a
mixture of chloroform and methanol). Fractions are collected and monitored by Thin Layer
Chromatography (TLC).

o Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the
target compound are further purified using preparative HPLC, often on a C18 reversed-
phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation
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The definitive structure of the isolated compound is determined using a combination of
spectroscopic methods:

e Mass Spectrometry (MS): High-Resolution Electrospray lonization Mass Spectrometry (HR-
ESI-MS) is used to determine the exact molecular weight and elemental formula.

e Nuclear Magnetic Resonance (NMR): 1D (*H, 13C) and 2D (COSY, HSQC, HMBC) NMR
spectroscopy are employed to establish the carbon-hydrogen framework and the
connectivity of the atoms within the molecule.

o Circular Dichroism (CD): The absolute configuration of the molecule is often determined by
comparing experimental electronic circular dichroism data with calculated data.[3]

Biological Activity

The known biological activity of 11,12-De(methylenedioxy)danuphylline is limited. In the
primary study describing its isolation, the compound was evaluated for its inhibitory effects on
a-glucosidase, an enzyme relevant to carbohydrate metabolism. However, it showed no
significant activity, with an ICso value well above 50uM.[3]

Other monoterpene indole alkaloids isolated from Kopsia officinalis have demonstrated various
biological activities, including anti-inflammatory and analgesic effects.[5] It is plausible that
11,12-De(methylenedioxy)danuphylline could be evaluated in other bioassays to explore its
full pharmacological potential.

Signaling Pathways

As of the current literature, there are no published studies detailing the specific signaling
pathways modulated by 11,12-De(methylenedioxy)danuphylline. Further research would be
required to investigate its mechanism of action at the molecular level.

Visualizations

The following diagram illustrates a generalized workflow for the extraction and isolation of
11,12-De(methylenedioxy)danuphylline from its natural source.
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Generalized workflow for isolation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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